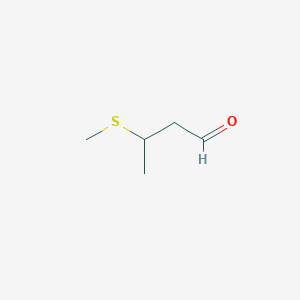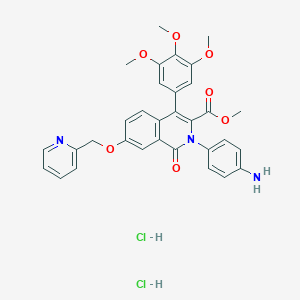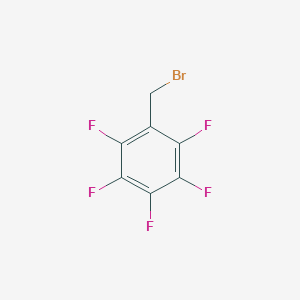
2,3,4,5,6-Pentafluorobenzyl bromide
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the linear formula C6F5CH2Br . It is also known by the synonym α-Bromo-2,3,4,5,6-pentafluorotoluene . The molecular weight of this compound is approximately 260.99 g/mol .
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide involves the bromination of pentafluorotoluene . The bromine atom replaces one of the hydrogen atoms on the aromatic ring, resulting in the formation of the desired compound. This synthetic route is commonly employed to prepare 2,3,4,5,6-Pentafluorobenzyl bromide for various applications .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with five fluorine atoms and a bromine atom. The bromine is attached to the benzyl position (CH2) of the ring. The arrangement of fluorine atoms imparts significant electron-withdrawing properties to the molecule, making it useful for derivatization and other chemical reactions .
Chemical Reactions Analysis
- Derivatization Agent : 2,3,4,5,6-Pentafluorobenzyl bromide serves as a derivatization agent in gas chromatography (GC) analyses. It is used to modify alcohols, carboxylic acids, sulfonamides, and polyfunctional thiols for improved detection and separation in GC .
- Preparation of Pentafluorobenzyl Esters : The compound is employed to prepare pentafluorobenzyl esters of organic acids. These esters are then analyzed by capillary GC. This method enhances the detectability and resolution of the target compounds .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Derivatization of Alcohols and Carboxylic Acids for GC Analysis
Pentafluorobenzyl bromide: is widely used as a derivatizing agent for alcohols and carboxylic acids in gas chromatography (GC). The compound facilitates the conversion of these functional groups into their pentafluorobenzyl esters, which are more volatile and can be easily separated and detected in GC systems .
Analysis of Sulfonamides and Polyfunctional Thiols
In the field of pharmaceuticals and environmental science, Pentafluorobenzyl bromide is employed to derivatize sulfonamides and polyfunctional thiols. This application is crucial for the sensitive detection and quantification of these compounds, which can be challenging to analyze due to their polar nature .
Determination of Organic Acids by Capillary GC
The preparation of pentafluorobenzyl esters of organic acids is another significant application. These esters are then determined by capillary GC, providing a method for analyzing complex mixtures of organic acids with high resolution and sensitivity .
GC-Electron Capture-MS of N-7-Substituted Guanine Adducts
Pentafluorobenzyl bromide: is utilized to derivatize N-7-substituted guanine adducts of DNA. This is particularly important for the determination of these adducts by GC coupled with electron capture mass spectrometry (MS), offering a method for studying DNA damage and repair mechanisms .
GC-MS Analysis of Biological Nitrate and Nitrite
The compound plays a critical role in the GC-MS analysis of biological nitrate and nitrite. It is used to convert these anions into their pentafluorobenzyl derivatives, which are then analyzed to study various biological processes, including the nitric oxide pathway .
Quantitation of Fatty Acids in Biological Samples
Pentafluorobenzyl bromide: is commonly used for the derivatization of fatty acids in biological samples for their quantitation by GC-MS. This application is essential for understanding the role of fatty acids in physiological and pathophysiological processes .
Oxidative Stress Biomarker Analysis
The quantification of F2-isoprostanes using Pentafluorobenzyl bromide is a reliable index of oxidative stress in vivo. This method is based on GC-MS and is crucial for the study of oxidative damage in various diseases .
Environmental Monitoring of Phenols
Lastly, Pentafluorobenzyl bromide is used in environmental monitoring to identify and quantify chloro-, bromo-, and dichlorophenols in air and water samples. This application is vital for assessing the impact of these compounds on ecosystems and human health .
Safety and Hazards
Wirkmechanismus
Target of Action
2,3,4,5,6-Pentafluorobenzyl bromide, also known as Pentafluorobenzyl bromide, primarily targets alcohols , carboxylic acids , sulfonamides , and polyfunctional thiols . These compounds are often found in various biochemical pathways and play crucial roles in cellular functions.
Mode of Action
Pentafluorobenzyl bromide acts as a derivatization reagent . It interacts with its targets by forming pentafluorobenzyl esters of organic acids . This interaction results in the conversion of these compounds into forms that can be determined by capillary and gas chromatography (GC) .
Biochemical Pathways
The compound is used in the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) . It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS . These biochemical pathways are crucial for understanding lipid peroxidation and DNA damage, respectively.
Pharmacokinetics
It is known that the compoundhydrolyzes in water , which could impact its bioavailability
Result of Action
The primary result of Pentafluorobenzyl bromide’s action is the formation of pentafluorobenzyl esters of organic acids . These esters can be analyzed using capillary and GC, providing valuable information about the presence and quantity of the target compounds in a sample .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pentafluorobenzyl bromide. It should be stored in a cool, dry, well-ventilated area . It is incompatible with bases and oxidizing agents . Moreover, it should be protected from moisture and stored at 4°C . These precautions help to maintain the compound’s stability and effectiveness.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPVFFKOVDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170146 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS] | |
| Record name | Pentafluorobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,4,5,6-Pentafluorobenzyl bromide | |
CAS RN |
1765-40-8 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-bromo-2,3,4,5,6-pentafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VL554GFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is PFBBr used as a derivatizing agent in GC-MS?
A1: PFBBr reacts with various functional groups, such as carboxylic acids, phenols, and thiols, to form volatile and thermally stable derivatives. These derivatives are more amenable to GC-MS analysis, enhancing their detectability and enabling quantification at trace levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What types of compounds can be analyzed using PFBBr derivatization followed by GC-MS?
A2: PFBBr derivatization is commonly used for analyzing a wide range of compounds, including:
- Short-chain fatty acids: For instance, methylmalonic acid (MMA) in human urine can be derivatized to a tripentafluorobenzyl derivative for enhanced sensitivity in GC-MS analysis. []
- Phenols: Various phenolic compounds, including halogenated phenols in environmental samples, can be derivatized for sensitive detection and quantification. [, ]
- Cyanides: Cyanide ions in biological and environmental samples can be converted to volatile derivatives for GC-MS analysis. [, , ]
- Herbicides: Acidic herbicides, such as phenoxy acid herbicides in agricultural products, can be derivatized for simultaneous analysis of various forms. [, , , ]
Q3: Can you elaborate on the use of PFBBr in analyzing cyanide in biological samples?
A3: PFBBr derivatization is valuable for detecting cyanide in cases of suspected poisoning, such as fire victims. The method involves derivatizing cyanide ions in blood samples with PFBBr, forming a volatile derivative detectable by GC-MS. This approach is particularly useful when traditional carboxyhemoglobin (COHb) tests are inconclusive due to blood denaturation. [, ]
Q4: How does the choice of derivatization method impact the analysis of phenolic compounds in complex matrices?
A4: Comparison studies have demonstrated that while methylation is simpler, pentafluorobenzylation using PFBBr offers higher sensitivity in GC and GC-MS for analyzing phenoxy acid herbicides. This highlights the importance of selecting the appropriate derivatization method based on the specific analytes and matrix complexity. []
Q5: Are there specific challenges associated with PFBBr derivatization, and how are they addressed?
A5: Yes, challenges exist, such as:
- Matrix effects: Complex matrices like soil may require specific extraction and cleanup procedures to minimize interference. For example, in analyzing acidic herbicides in soil, complexing extraction using Na4-EDTA combined with in-situ derivatization with PFBBr was found effective. []
- Reaction conditions: Optimization of reaction parameters, including PFBBr concentration, reaction time, temperature, and catalyst use, is crucial for achieving optimal derivatization yield and reproducibility. [, , ]
- Derivative stability: While PFBBr derivatives are generally stable, their stability can be influenced by factors like temperature and storage conditions. Proper storage and handling procedures are essential to maintain sample integrity. [, , ]
Q6: What are the advantages of using PFBBr derivatization in combination with specific extraction techniques?
A6: Combining PFBBr derivatization with techniques like solid-phase extraction (SPE) or supercritical fluid extraction (SFE) can significantly enhance analyte recovery, especially for trace analysis in complex matrices. For instance, SFE combined with in-situ derivatization using PFBBr led to higher recoveries of acidic herbicides from sediment compared to traditional liquid extraction. []
Q7: How can analytical methods using PFBBr derivatization be validated?
A7: Validation of analytical methods involving PFBBr typically includes assessing:
Q8: What is the molecular formula and weight of PFBBr?
A8: The molecular formula of PFBBr is C7H2BrF5, and its molecular weight is 266.99 g/mol.
Q9: How does the structure of PFBBr contribute to its reactivity?
A9: The presence of five fluorine atoms on the benzene ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This property allows PFBBr to react readily with nucleophilic functional groups in target analytes, forming stable derivatives suitable for GC-MS analysis.
Q10: Are there alternative derivatizing agents to PFBBr, and how do their properties compare?
A10: Yes, alternative derivatizing agents exist, such as diazomethane, but they might offer different advantages and disadvantages depending on the application. For example, while diazomethane is commonly used for methyl ester formation, PFBBr derivatization can provide enhanced sensitivity in electron capture detection (ECD) due to the presence of electronegative fluorine atoms. []
Q11: Are there research areas beyond analytical chemistry where PFBBr plays a role?
A11: PFBBr has found use in material science for synthesizing fluorinated polymers with specific properties. For instance, it was employed in the synthesis of linear fluorinated poly(benzyl ether)s (LFPs) to investigate the impact of polymer architecture on their solution and solid-state properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

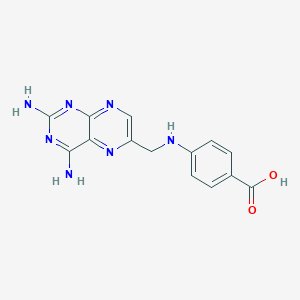
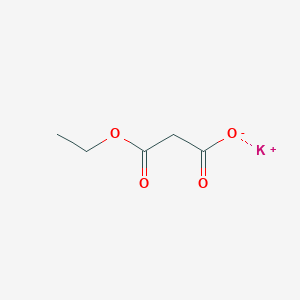

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
